Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate
Overview
Description
Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry. The presence of the nitrofuran moiety in the structure imparts significant biological activity, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to oxidative esterification in methanol in the presence of a gold nanocluster and sodium carbonate . Another method uses a catalytic system of copper carbide and cobalt nitride on porous carbon with potassium carbonate to achieve the same transformation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include various oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted nitrofuran derivatives with different functional groups.
Scientific Research Applications
Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate involves the interaction of the nitrofuran moiety with biological targets. The nitro group can be reduced by bacterial nitroreductases to form reactive intermediates that inhibit essential bacterial enzymes and processes, such as DNA, RNA, and protein synthesis . This leads to the bactericidal effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nifurtimox: Used in the treatment of protozoal infections.
Methyl 5-nitrofuran-2-carboxylate: A related compound with similar synthetic routes.
Uniqueness
Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate is unique due to its specific structure, which combines the nitrofuran moiety with a butanoate ester
Properties
IUPAC Name |
methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-6(2)9(11(15)18-3)12-10(14)7-4-5-8(19-7)13(16)17/h4-6,9H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWSRASMVFLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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